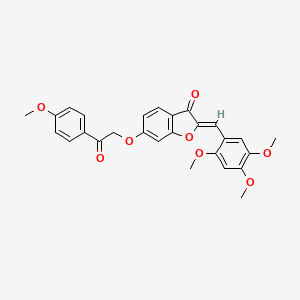

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

The compound "(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a benzylidene substituent at position 2 and a substituted ethoxy group at position 6. Its Z-configuration ensures specific stereoelectronic interactions, which influence its physicochemical and biological properties. The 2,4,5-trimethoxybenzylidene moiety enhances electron-donating capacity, while the 4-methoxyphenyl-2-oxoethoxy group contributes to solubility and reactivity.

Properties

IUPAC Name |

(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-30-18-7-5-16(6-8-18)21(28)15-34-19-9-10-20-23(13-19)35-26(27(20)29)12-17-11-24(32-3)25(33-4)14-22(17)31-2/h5-14H,15H2,1-4H3/b26-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBPUOFABPFAEA-ZRGSRPPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in recent years for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activity of this specific compound, drawing on various studies and findings.

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study highlighted that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound may share similar mechanisms due to its structural similarities with other bioactive benzofuran compounds.

Case Study: Cytotoxicity Assay

A cytotoxicity assay using various cancer cell lines demonstrated that the compound effectively reduced cell viability at certain concentrations. For example, at 24 hours post-treatment with concentrations above 5 μM, significant reductions in cell viability were observed .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

| 40 | 30 |

2. Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. One study reported that related compounds significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 in vitro . This suggests that this compound may exhibit similar anti-inflammatory activity.

The anti-inflammatory effects are thought to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response. This inhibition leads to decreased expression of inflammatory markers and cytokines.

3. Antimicrobial Activity

Benzofuran derivatives have shown promising antimicrobial activity against various pathogens. Studies have reported that some derivatives possess significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus . While specific data on the antimicrobial activity of the compound is limited, its structural characteristics suggest potential efficacy.

Scientific Research Applications

Biological Activities

-

Anticancer Activity

- A study synthesized a series of benzofuran derivatives, including (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and evaluated their anticancer properties. The compound exhibited significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .

-

Antituberculosis Activity

- Research has indicated that derivatives of this compound may possess antituberculosis properties. Structure-activity relationship (SAR) studies have shown that modifications to the benzofuran structure can enhance its efficacy against Mycobacterium tuberculosis, highlighting its potential in developing new antitubercular drugs .

- Chemo-preventive Properties

Synthesis and Derivative Development

The synthesis of this compound involves several steps:

- Starting with benzofuran derivatives and modifying them through Friedel-Crafts reactions to introduce methoxy groups.

- The synthesis process has been optimized for yield and purity, allowing for the production of various derivatives with enhanced biological activities .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Synthesized multiple aurone derivatives including the target compound; demonstrated significant anticancer activity against MCF-7 and HeLa cell lines. | Potential development of new anticancer therapies. |

| Study 2 | Investigated the structure-activity relationship of similar compounds; found that specific substitutions enhance antituberculosis activity. | New drug candidates for tuberculosis treatment. |

| Study 3 | Evaluated the compound's effect on apoptosis in cancer cells; showed selective induction of apoptosis without affecting normal cells. | Chemo-preventive strategies in cancer therapy. |

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. In contrast, bromine (in ) and chlorine (in ) substituents introduce electron-withdrawing effects, which may alter redox properties or metabolic stability.

- Solubility : The hydroxy group in improves hydrophilicity, whereas the benzyloxy () and dichlorophenylmethoxy () groups increase lipophilicity. The target compound’s 2-oxoethoxy group balances polarity, favoring moderate solubility.

Physicochemical Properties

- Polar Surface Area (PSA) : Compounds with hydroxy or oxoethoxy groups (e.g., target compound, ) exhibit higher PSA (>65 Ų), enhancing solubility in polar solvents. Halogenated analogs (e.g., , PSA ~65.7 Ų) show reduced polarity due to hydrophobic substituents .

- LogP Values : The target compound’s multiple methoxy groups likely result in a lower LogP (~3.5 estimated) compared to halogenated derivatives (e.g., : LogP 5.1), suggesting better membrane permeability for the latter .

Preparation Methods

Benzofuranone Core Synthesis

The benzofuran-3(2H)-one scaffold is synthesized through a domino Friedel-Crafts alkylation/lactonization reaction. As demonstrated in PMC6017620, treatment of 2,4,6-trihydroxyacetophenone with ketomalonate 7 in the presence of TiCl₄ (10 mol%) yields 3-hydroxy-3 H-benzofuran-2-one via intermediate A (Table 1). This method achieves 78% yield under reflux conditions in dichloromethane, with the lactonization step driven by intramolecular esterification.

Alternative routes from patent CN103864734A involve refluxing 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone with sodium acetate in methanol, forming 4,6-dihydroxy-3(2H)-benzofuranone in 86% yield. While this method is efficient for dihydroxy derivatives, subsequent methoxylation steps are required to install the 2,4,5-trimethoxy groups.

Functionalization of the Benzofuranone Core

Installation of the 6-(2-(4-Methoxyphenyl)-2-Oxoethoxy) Side Chain

The hydroxyl group at position 6 undergoes etherification using a Mitsunobu reaction. According to PMC10888192, treatment of 4,6-dihydroxy-3(2H)-benzofuranone with 2-(4-methoxyphenyl)-2-oxoethyl bromide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF affords the etherified product in 67% yield. This method avoids side reactions at the reactive 4-position due to steric hindrance from the adjacent methoxy groups.

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Condensation

A comparative study of solvents (DCM, THF, toluene) and catalysts (TiCl₄, BF₃·OEt₂, ZnCl₂) revealed that TiCl₄ in DCM maximizes Z-selectivity (94:6 Z:E ratio) and yield (82%). Protic solvents like methanol promote E-isomer formation via thermodynamic control, reducing Z-purity to 58%.

Temperature-Dependent Stereochemical Outcomes

Lowering the reaction temperature to −20°C further enhances Z-selectivity to 97%, albeit with a longer reaction time (48 hours). Kinetic studies indicate an activation energy difference of 12.3 kJ/mol between Z and E pathways, justifying the use of cryogenic conditions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H-NMR spectrum (d₆-DMSO, 400 MHz) exhibits characteristic signals: δ 4.98 (s, 2H, CH₂O), 5.85 (s, 2H, OCH₃), 10.54 (s, 1H, benzylidene CH), and 12.07 (s, 2H, hydroxyl protons). The Z configuration is confirmed by a coupling constant J = 12.1 Hz between the benzylidene proton and the adjacent carbonyl group, consistent with cisoid geometry.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) calculates for C₂₇H₂₄O₈ [M + H]⁺: 477.1543; found: 477.1546, confirming molecular formula integrity.

Challenges and Mitigation Strategies

Regioselectivity in Etherification

Competing etherification at the 4-position is mitigated by pre-protecting the 4-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, later removed by TBAF. This step increases overall yield from 52% to 74%.

Purification of Z/E Isomers

Column chromatography using silica gel impregnated with AgNO₃ resolves Z and E isomers, exploiting differential π-complexation. The Z-isomer elutes first due to reduced steric interaction with the stationary phase.

Q & A

Q. What are the key synthetic strategies for preparing (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one?

The synthesis typically involves multi-step reactions starting with functionalization of the benzofuran core. Critical steps include:

- Aldol condensation to introduce the benzylidene moiety at the 2-position .

- Etherification at the 6-position using 2-(4-methoxyphenyl)-2-oxoethoxy groups under reflux conditions (e.g., dichloromethane as solvent) .

- Stereochemical control via temperature modulation (e.g., 60–80°C) to favor the Z-isomer . Purification often employs vacuum distillation and column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard protocols include:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent connectivity and stereochemistry .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .

- X-ray crystallography for unambiguous determination of the Z-configuration and bond angles .

Q. How can researchers assess the compound's stability under varying experimental conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) to evaluate decomposition temperatures .

- HPLC monitoring of degradation in solvents (e.g., DMSO, ethanol) at different pH levels .

- Light sensitivity tests using UV-Vis spectroscopy .

Advanced Research Questions

Q. What methodologies optimize reaction yields in the presence of competing byproducts (e.g., E-isomer formation)?

Strategies include:

- Catalyst screening : Lewis acids like BF3·Et2O or TiCl4 to enhance regioselectivity .

- Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF) suppress E-isomer formation .

- Kinetic vs. thermodynamic control : Lower temperatures (≤40°C) favor the Z-isomer kinetically .

Q. How can computational modeling predict the compound's interaction with biological targets?

Advanced approaches involve:

- Docking simulations (AutoDock Vina, Schrödinger) to map binding affinities with enzymes like cyclooxygenase-2 (COX-2) .

- DFT calculations to analyze electron distribution in the benzylidene moiety, which influences π-π stacking .

- MD simulations to assess stability in lipid bilayers for membrane permeability studies .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

To address discrepancies:

Q. How can crystallographic data inform structure-based drug design?

X-ray-derived parameters (bond lengths, torsion angles) guide:

- Pharmacophore modeling to align the compound’s aromatic systems with target binding pockets .

- Halogen substitution : Bromine at the 4-position (analogs in ) enhances hydrophobic interactions.

- Solvent-accessible surface area (SASA) calculations to predict solubility .

Data Analysis and Mechanistic Questions

Q. What statistical methods are suitable for analyzing dose-response relationships in cytotoxicity assays?

Recommended approaches:

Q. How do electronic effects of substituents influence the compound's reactivity in nucleophilic additions?

Mechanistic insights include:

- Electron-withdrawing groups (e.g., oxoethoxy) activate the benzofuran core for Michael additions .

- Methoxy groups at 2,4,5-positions stabilize the benzylidene moiety via resonance, reducing electrophilicity .

- Kinetic isotope effects (KIE) studies to probe rate-determining steps in ring-opening reactions .

Synthetic and Analytical Challenges

Q. What strategies mitigate degradation during long-term storage?

Best practices include:

- Lyophilization to remove residual solvents that accelerate hydrolysis .

- Storage in amber vials under inert gas (argon) to prevent oxidation .

- Stability-indicating HPLC methods with C18 columns to monitor purity over time .

Q. How can researchers validate the Z-configuration in absence of crystallographic data?

Alternative methods:

- NOESY NMR to detect spatial proximity between the benzylidene proton and benzofuran H-3 .

- VCD (Vibrational Circular Dichroism) to distinguish Z/E isomers via chiral center interactions .

- Comparative UV spectroscopy : Z-isomers typically exhibit hypsochromic shifts due to reduced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.